Product packaging for 2-[(2-Amino-4-methylphenyl)amino]ethanol(Cat. No.:CAS No. 949159-37-9)

2-[(2-Amino-4-methylphenyl)amino]ethanol

Cat. No.: B113334
CAS No.: 949159-37-9
M. Wt: 166.22 g/mol
InChI Key: UJQWZYXUFJKZSP-UHFFFAOYSA-N
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Description

2-[(2-Amino-4-methylphenyl)amino]ethanol is a chemical compound with the CAS Registry Number 949159-37-9 . It has a molecular formula of C 9 H 14 N 2 O and a molecular weight of 166.22 g/mol . Researchers can order this product with the assurance that it will be shipped under ambient conditions . For prolonged stability, it is recommended that the compound be stored in a refrigerator at 2-8°C . This product is specifically intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O B113334 2-[(2-Amino-4-methylphenyl)amino]ethanol CAS No. 949159-37-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-amino-4-methylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7-2-3-9(8(10)6-7)11-4-5-12/h2-3,6,11-12H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQWZYXUFJKZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 2 2 Amino 4 Methylphenyl Amino Ethanol

Nucleophilic Reactivity of the Amino and Hydroxyl Functional Groups

The molecule possesses three sites for nucleophilic attack: the nitrogen atoms of the primary and secondary amines and the oxygen atom of the hydroxyl group. The secondary amine is generally the most nucleophilic site, followed by the primary aromatic amine, whose nucleophilicity is reduced by the delocalization of its lone pair of electrons into the phenyl ring. The hydroxyl group is also nucleophilic, though typically less so than the amines.

This differential reactivity allows for selective chemical modifications. For instance, N-alkylation and N-acylation are common transformations for amino alcohols. chemrxiv.orggoogle.com Selective mono-N-alkylation of aromatic amines can be achieved under mild conditions, often using a base like potassium carbonate. thieme-connect.de Similarly, selective N-acylation of the more nucleophilic amino group can be performed while leaving the hydroxyl group untouched, often through the use of a mixed anhydride (B1165640) intermediate. googleapis.com

Reaction TypeReagentTarget Site(s)Typical ConditionsProduct Type
N-Alkylation Alkyl Halide (R-X)Secondary Amine > Primary AmineBase (e.g., K₂CO₃), Room TemperatureN-Alkyl Amino Alcohol
N-Acylation Acyl Chloride (RCOCl) or AnhydrideSecondary Amine > Primary AmineTertiary Amine Base, 0-30°CN-Acyl Amino Alcohol
O-Acylation (Esterification) Acyl Chloride, AnhydrideHydroxyl GroupCan occur with excess acylating agent or under forcing conditionsEster
O-Alkylation (Williamson Ether Synthesis) Alkyl Halide (R-X)Hydroxyl Group (as alkoxide)Strong Base (e.g., NaH)Ether

This table presents typical nucleophilic reactions based on the general reactivity of amino alcohols.

Electrophilic Aromatic Substitution on the Methylphenyl Ring

The aromatic ring of 2-[(2-Amino-4-methylphenyl)amino]ethanol is highly activated towards electrophilic aromatic substitution (EAS). libretexts.org This is due to the presence of three electron-donating groups: the primary amino group (-NH₂), the secondary amino group (-NH-), and the methyl group (-CH₃). All three are ortho-, para-directing groups.

The general mechanism for EAS involves a two-step process:

Attack on the electrophile : The nucleophilic π system of the aromatic ring attacks a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is the slow, rate-determining step as it temporarily disrupts aromaticity. masterorganicchemistry.comyoutube.com

Deprotonation : A base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system. masterorganicchemistry.com

Given the positions of the existing substituents (amino at C1, aminoethanol at C2, methyl at C4), electrophilic attack will be directed to the remaining open positions (C3, C5, C6). The powerful activating and directing effects of the amino groups will strongly favor substitution at the positions ortho and para to them. Specifically, the C5 and C3 positions are most activated.

EAS ReactionReagent / CatalystPotential Electrophile (E⁺)Predicted Major Product(s)
Halogenation Br₂ / FeBr₃Br⁺5-Bromo- and/or 3-Bromo derivatives
Nitration HNO₃ / H₂SO₄NO₂⁺5-Nitro- and/or 3-Nitro derivatives
Sulfonation Fuming H₂SO₄SO₃5-Sulfonic acid and/or 3-Sulfonic acid derivatives
Friedel-Crafts Acylation RCOCl / AlCl₃RCO⁺5-Acyl- and/or 3-Acyl derivatives

This table outlines common electrophilic aromatic substitution reactions and the predicted substitution patterns on the activated methylphenyl ring.

Oxidation and Reduction Pathways of the Amino Alcohol Moiety

The amino alcohol portion of the molecule is susceptible to both oxidation and reduction reactions.

Oxidation : The primary alcohol can be oxidized to form an aldehyde or, under stronger conditions, a carboxylic acid. researchgate.net The choice of oxidizing agent is critical to control the extent of the oxidation. Common oxidizing agents include reagents based on chromium (e.g., CrO₃) or permanganate. core.ac.uklouisville.edu The amino groups can also be oxidized, but this often leads to complex product mixtures unless specific reagents are employed.

Reduction : The functional groups in this compound are already in a relatively reduced state. However, reduction pathways are highly relevant in the synthesis of such molecules. For example, the primary aromatic amine is often prepared via the reduction of a nitro group. The reduction of carboxylic acids or their derivatives (like esters or amides) to amino alcohols is a fundamental transformation in organic synthesis. core.ac.ukresearchgate.net Reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce carboxylic acids directly, while sodium borohydride (B1222165) (NaBH₄) is often used for the reduction of more reactive carbonyls or after activation of the carboxylic acid, for instance as a mixed anhydride. core.ac.ukstackexchange.com

TransformationReagent(s)Functional Group Change
Alcohol Oxidation CrO₃/H₂SO₄ (Jones reagent)-CH₂OH → -COOH
Alcohol Oxidation Pyridinium chlorochromate (PCC)-CH₂OH → -CHO
Nitro Group Reduction (Synthesis) H₂, Pd/C or Sn/HCl-NO₂ → -NH₂
Carboxylic Acid Reduction (Synthesis) 1. RCOCl, Base 2. NaBH₄-COOH → -CH₂OH

This table summarizes key oxidation and reduction reactions relevant to the amino alcohol moiety.

Mechanistic Investigations of Key Reactions Involving this compound

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic pathways.

Mechanistic studies, both experimental and computational, help to identify the transient species that are formed during a reaction. youtube.com

Electrophilic Aromatic Substitution : The key intermediate in EAS reactions is the sigma complex (arenium ion) . This is a resonance-stabilized carbocation formed when the aromatic ring attacks the electrophile. The stability of this intermediate, which is enhanced by the electron-donating substituents on the ring, influences the rate and regioselectivity of the reaction. masterorganicchemistry.com

Nucleophilic Acylation : The acylation of the amino groups likely proceeds through a tetrahedral intermediate . This is formed when the nucleophilic nitrogen atom attacks the carbonyl carbon of the acylating agent. The collapse of this intermediate, with the expulsion of a leaving group, yields the final amide product. In some methods, a mixed anhydride is formed as a reactive intermediate which is then attacked by the amine. googleapis.com

Reactions with Thionyl Chloride : Computational studies on the reaction of β-amino alcohols with thionyl chloride have been used to delineate reaction pathways. These studies identify key ground-state intermediates and transition state structures, for example, in the formation of oxathiazolidines or chloro-ethylamine salts. scholaris.ca

The rate and feasibility of reactions are governed by kinetics and thermodynamics, which can be investigated through experimental measurements and theoretical calculations.

Experimental Kinetics : The rates of reactions involving amino alcohols can be measured using techniques like the stopped-flow method. researchgate.netrti.org Such studies allow for the determination of reaction rate constants (k), activation energies, and reaction orders with respect to different reactants. For example, kinetic studies on the reaction of various amines with CO₂ show that reaction rates increase with both amine concentration and temperature. researchgate.netrti.org

Theoretical Studies : Quantum chemical calculations are powerful tools for investigating reaction mechanisms. nih.gov Methods such as Density Functional Theory (DFT) and high-level ab initio calculations (e.g., CCSD(T)) can be used to map the potential energy surface (PES) of a reaction. nih.gov These calculations provide insights into the energies of reactants, products, intermediates, and transition states. From the PES, thermodynamic properties like reaction enthalpies (ΔH) and kinetic parameters like activation energies (Ea) and rate constants can be predicted. nih.govnih.gov

Reaction System (Analogous)MethodKey Findings / Parameters
C₆H₅ + NH₂ ReactionCCSD(T)//B3LYP CalculationsPES shows a barrierless addition to form an aniline (B41778) intermediate. Rate coefficients show negative temperature dependence. nih.govnih.gov
CO₂ + 2-((2-Aminoethyl) amino) ethanol (B145695) (AEEA)Stopped-Flow TechniqueReaction rate in aqueous solution is much faster than in methanol (B129727) or ethanol. Activation energy in aqueous DMAPA was found to be 39.47 kJ·mol⁻¹. researchgate.net
CO₂ + AminesModified Termolecular Reaction MechanismUsed to analyze experimental kinetic data and determine activation energies from the Arrhenius equation. researchgate.net

This table presents data from kinetic and thermodynamic studies on reactions involving compounds with similar functional groups, illustrating the types of parameters obtained from such investigations.

The available literature provides general information on related classes of compounds, such as other amino alcohols, aminophenols, and their Schiff base derivatives, but lacks the specific experimental data required to thoroughly and accurately populate the requested sections and subsections for “this compound.”

For instance, a study on the Schiff base derived from the closely related 2-amino-4-methyl phenol (B47542) with O-hydroxy acetophenone and its complexes with Ti(IV) and Zr(IV) was identified. However, this information does not directly correspond to the subject compound of the request.

To maintain scientific accuracy and strictly adhere to the user's instructions of focusing solely on “this compound,” an article cannot be constructed without the necessary, specific research findings. Generating content based on related but different compounds would violate the core requirements of the request. Therefore, the information required to fulfill this request is not available within the searched scientific literature.

Derivatives and Analogues in Heterocyclic Synthesis

Utilization as a Building Block for Diverse Heterocyclic Scaffolds

The presence of both a primary and a secondary aromatic amine, along with a primary alcohol, allows 2-[(2-Amino-4-methylphenyl)amino]ethanol to participate in various cyclization and condensation reactions. The nucleophilicity of the amino groups and the hydroxyl function can be selectively targeted to yield a range of heterocyclic systems.

Synthesis of Thiazole (B1198619) and Thiadiazole Derivatives

The synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis, which is the reaction between an α-haloketone and a thioamide. derpharmachemica.comekb.egnih.gov In the context of this compound, the primary amino group can be converted into a thiourea (B124793) derivative upon reaction with an isothiocyanate. This thiourea can then undergo cyclization with an appropriate α-haloketone to furnish a 2-aminothiazole (B372263) derivative. The specific reaction would involve the initial formation of a substituted thiourea from this compound, followed by cyclocondensation.

Thiadiazoles, particularly 1,3,4-thiadiazole (B1197879) derivatives, are commonly synthesized from thiosemicarbazides. nih.govraparinuni2024.org The primary amino group of this compound can be reacted with carbon disulfide in a basic medium to form a dithiocarbamate, which can then be treated with hydrazine (B178648) to yield a thiosemicarbazide (B42300) intermediate. Subsequent cyclization, often acid-catalyzed, with a carboxylic acid or its derivative would lead to the formation of a 2,5-disubstituted 1,3,4-thiadiazole. Another approach involves the oxidative cyclization of thiosemicarbazones. raparinuni2024.orgresearchgate.net

HeterocycleGeneral MethodKey Intermediates
ThiazoleHantzsch SynthesisSubstituted thiourea, α-haloketone
1,3,4-ThiadiazoleFrom ThiosemicarbazideSubstituted thiosemicarbazide, Carboxylic acid
1,3,4-ThiadiazoleOxidative CyclizationThiosemicarbazone

Formation of Oxadiazole and Triazole Ring Systems

The synthesis of 1,3,4-oxadiazoles can be achieved from acylhydrazones via oxidative cyclization. jchemrev.comnih.govorganic-chemistry.org For this, the primary amino group of this compound would first be converted to a hydrazine derivative, which is then acylated and condensed with an aldehyde to form an acylhydrazone. Treatment of this intermediate with an oxidizing agent would yield the desired 1,3,4-oxadiazole (B1194373) ring.

Triazole derivatives, specifically 1,2,4-triazoles, can be synthesized from the reaction of hydrazides with isothiocyanates or by the cyclization of N-acylamidrazones. organic-chemistry.orgnih.govscispace.com The primary amino group of the title compound can be transformed into a hydrazide, which upon reaction with an appropriate reagent, can be cyclized to form the triazole ring. For instance, reaction of the corresponding hydrazide with an orthoester can lead to the formation of a 1,2,4-triazole.

HeterocycleGeneral MethodKey Reagents/Intermediates
1,3,4-OxadiazoleOxidative CyclizationAcylhydrazone, Oxidizing agent
1,2,4-TriazoleFrom HydrazidesHydrazide, Isothiocyanate/Orthoester

Integration into Pyrrolidinones and Related Nitrogen Heterocycles

Pyrrolidinone rings can be synthesized through various methods, including the multicomponent reaction of an amine, an aldehyde, and a β-ketoester, or via the cyclization of γ-amino acids. nih.govmdpi.comrsc.org The primary amino group of this compound can act as the nucleophile in reactions leading to the formation of a pyrrolidinone scaffold. For example, a Michael addition of the primary amine to an α,β-unsaturated ester, followed by intramolecular amidation, would lead to a substituted pyrrolidinone.

Construction of Quinolines and Fused Polycyclic Systems

The synthesis of quinolines can be accomplished through several named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is particularly relevant. researchgate.net The primary amino group of this compound, along with the adjacent aromatic ring, can participate in such cyclization reactions. For instance, reaction with a β-dicarbonyl compound under acidic or basic conditions could lead to the formation of a substituted quinoline (B57606) ring fused to the existing benzene (B151609) ring. The presence of the N-ethanol group would result in a quinoline with this substituent at a specific position.

Derivatives Involving Sulfur-Containing Heterocycles, e.g., Thiazolidinones

Thiazolidinones are typically synthesized by the one-pot, three-component reaction of an amine, a carbonyl compound (aldehyde or ketone), and a mercaptoacetic acid. chemmethod.comnih.govresearchgate.net The primary amino group of this compound can serve as the amine component in this reaction. Condensation with an aldehyde would form a Schiff base in situ, which then undergoes cyclization with mercaptoacetic acid to yield a 2,3-disubstituted thiazolidin-4-one. The resulting thiazolidinone would bear the 2-[(4-methyl-2-(ethanolamino))phenyl] group at the 3-position of the ring.

Reactant 1Reactant 2Reactant 3Resulting Heterocycle
This compoundAromatic AldehydeMercaptoacetic Acid3-{2-[(2-Hydroxyethyl)amino]-5-methylphenyl}-2-aryl-1,3-thiazolidin-4-one

Synthesis of Dihydrothiophenes and Thienopyrimidines

The synthesis of highly functionalized dihydrothiophenes can be achieved through multicomponent reactions. nih.govnih.govacs.org For instance, the reaction of an aldehyde, an active methylene (B1212753) compound, and a sulfur source in the presence of an amine catalyst can lead to dihydrothiophene derivatives. The secondary amine in this compound could potentially catalyze such transformations.

Thienopyrimidines are fused heterocyclic systems that can be prepared from appropriately substituted aminothiophenes. nih.govekb.egnih.govmdpi.com A common route involves the cyclization of a 2-amino-3-carboxamidothiophene with a one-carbon synthon like formamide (B127407) or a carboxylic acid derivative. While not a direct application of this compound as a starting material for the thiophene (B33073) ring itself, it could be introduced as a substituent on a pre-formed thienopyrimidine scaffold via nucleophilic substitution reactions. For example, a 4-chlorothienopyrimidine could react with the primary amino group of the title compound to yield a 4-amino-substituted thienopyrimidine derivative. nih.gov

Chromenone and Related Oxygen-Containing Heterocycles

The synthesis of chromene derivatives, particularly 2-amino-4H-chromenes, represents a significant area of research in heterocyclic chemistry due to their wide range of biological activities. mdpi.com These structures are typically synthesized via a multi-component reaction involving an aldehyde, an active methylene compound like malononitrile, and a phenol (B47542) derivative. researchgate.net The reaction is often catalyzed by a base, such as piperidine, and proceeds in a protic solvent like ethanol (B145695). nih.govresearchgate.net

While direct literature on the use of this compound in this specific synthesis is not prevalent, its structure contains a substituted aminophenol moiety that makes it a candidate for such transformations. The general mechanism for the formation of 2-amino-4H-chromenes involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenolic compound to the resulting α,β-unsaturated nitrile. A subsequent intramolecular cyclization and tautomerization yield the final chromene ring system.

The presence of the primary amino group and the ethanolamine (B43304) side chain on the this compound scaffold could lead to alternative reaction pathways or require protective group strategies to ensure the desired chromene formation. However, the core phenolic character, facilitated by the amino substituent, allows it to act as the key nucleophile in the Michael addition step. The reaction conditions for analogous syntheses are well-documented and typically involve mild conditions, making the approach broadly applicable. researchgate.netnih.gov

Below is a table summarizing typical conditions for the three-component synthesis of 2-amino-4H-chromenes, which could be adapted for substrates like this compound.

Table 1: Representative Reaction Conditions for 2-Amino-4H-chromene Synthesis

Reactants Catalyst Solvent Conditions Yield Reference
Aldehyde, Malononitrile, Phenol Piperidine Ethanol Room Temp, 20 h 47-70% nih.gov
Aldehyde, Malononitrile, Phenol Hydroxyapatite-CoFe2O4 Ethanol Microwave (300W), 15 min up to 88% researchgate.net
Aldehyde, Malononitrile, Phenol Gel entrapped DABCO Not Specified Not Specified High researchgate.net

Spirocyclic Compounds Incorporating Amino Alcohol Moieties

Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. researchgate.net The vicinal amino alcohol moiety within this compound provides a versatile functional handle for the construction of spirocycles. Various synthetic strategies can be employed to incorporate such fragments into spirocyclic frameworks.

One common approach involves the conversion of the amino alcohol into a cyclic intermediate, such as an oxazolidine (B1195125) or an isocyanate derived from the amino alcohol, which can then undergo cycloaddition or annulation reactions. beilstein-journals.org For example, an amino alcohol can be treated with phosgene (B1210022) or a phosgene equivalent to form an isocyanate, which can participate in [3+2] cycloaddition reactions with suitable dipolarophiles to generate spiro-heterocycles. beilstein-journals.org

Another strategy involves using the amino alcohol as a precursor for forming a larger ring that subsequently undergoes a transannular cyclization to create the spiro center. The primary and secondary amino groups, along with the hydroxyl group in this compound, offer multiple points for elaboration into more complex structures capable of such cyclizations. For instance, the primary aromatic amine could be diazotized and used in a Pschorr-type cyclization, while the ethanolamine portion could be part of another ring, leading to a spirocyclic junction.

Research has demonstrated the synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3+2] cycloaddition approach, highlighting the utility of amino groups in forming spiro systems. researchgate.net Although this example does not use the exact target compound, it establishes a precedent for using amino-functionalized precursors in photocatalytic and organocatalytic methods to achieve high diastereoselectivity. researchgate.net

Table 2: Synthetic Strategies for Spirocycles from Amino Alcohol Precursors

Strategy Key Intermediate/Reaction Description Reference
Cycloaddition Isocyanate formation followed by [3+2] cycloaddition The amino alcohol is converted to an isocyanate, which acts as a dipole in cycloaddition reactions to form spiro-oxazolidinones. beilstein-journals.org
Intramolecular Cyclization Rhodium-catalyzed hydroformylation A precursor containing an alkene and an alcohol moiety can undergo hydroformylation and subsequent cyclization to form a spirocyclic lactol. mdpi.com
Diastereoselective Cycloaddition [3+2] Cycloaddition N-cyclopropylanilines, derived from amino precursors, can react with olefins under photocatalysis to yield complex spiro-decanes. researchgate.net

Impact of Structural Modifications on Chemical Reactivity and Selectivity

The chemical behavior of this compound in heterocyclic synthesis is intrinsically linked to its molecular structure. Modifications to its core components—the aromatic ring, the amino substituents, and the ethanolamine side chain—can profoundly impact reactivity and the selectivity of its transformations.

Aromatic Ring Modifications:

Electronic Effects: The methyl group at the 4-position of the phenyl ring is an electron-donating group (EDG). This EDG increases the electron density of the aromatic ring, enhancing the nucleophilicity of the primary aromatic amino group and activating the ring towards electrophilic substitution. Replacing the methyl group with an electron-withdrawing group (EWG), such as a nitro or cyano group, would have the opposite effect. It would decrease the nucleophilicity of the amino group and deactivate the ring, potentially slowing down cyclization reactions that rely on the aromatic system's nucleophilic character.

Steric Effects: Altering the size or position of substituents on the ring can introduce steric hindrance. This can influence the regioselectivity of reactions by blocking certain reaction sites or by favoring the formation of a less sterically hindered product.

Ethanolamine Side Chain Modifications:

Chain Length: Extending the ethanolamine chain to a propanolamine (B44665) or longer would change the size of the potential heterocyclic ring formed during intramolecular cyclizations. This can be a critical factor in controlling ring stability and the feasibility of the cyclization (e.g., favoring 6-membered over 5-membered ring formation).

Hydroxyl Group: The hydroxyl group is a key nucleophile and can also act as a directing group. Converting it to a better leaving group (e.g., a tosylate) would facilitate substitution reactions. Replacing it with an amine or thiol would open pathways to different classes of heterocycles, such as piperazines or thiazines.

Amino Group Modifications:

Protection/Alkylation: The presence of two distinct amino groups (primary aromatic and secondary aliphatic) allows for selective functionalization. Protecting one group would allow the other to react selectively. N-alkylation of the secondary amine would increase its steric bulk and could influence the stereochemical outcome of reactions at nearby chiral centers.

Table 3: Predicted Effects of Structural Modifications on Reactivity

Modification Locus Predicted Effect on Reactivity/Selectivity
Replace -CH3 with -NO2 Phenyl Ring Decreases nucleophilicity of the primary amine; deactivates the ring, slowing cyclization rates.
Add a second -CH3 group Phenyl Ring Increases steric hindrance, potentially altering regioselectivity; further increases nucleophilicity.
Extend side chain to propanolamine Side Chain Favors formation of 6-membered rings over 5-membered rings in intramolecular cyclizations.
Convert -OH to -OTs (tosylate) Side Chain Transforms the hydroxyl into a good leaving group, promoting intramolecular substitution reactions.

Advanced Spectroscopic and Structural Elucidation of 2 2 Amino 4 Methylphenyl Amino Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through various NMR experiments, it is possible to map out the connectivity of atoms and infer spatial arrangements.

The ¹H NMR spectrum of 2-[(2-Amino-4-methylphenyl)amino]ethanol is expected to provide distinct signals for each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Aromatic Protons: The three protons on the phenyl ring are expected to appear in the aromatic region (typically δ 6.5-7.5 ppm). Their specific shifts and coupling patterns (doublets, doublet of doublets) would be dictated by the ortho, meta, and para relationships to the three substituents (-NH₂, -NH(CH₂)₂OH, and -CH₃).

Ethanol (B145695) Protons (-CH₂-CH₂-): The two methylene (B1212753) groups of the ethanolamine (B43304) side chain would likely appear as two distinct triplets in the δ 2.5-4.0 ppm range, due to coupling with each other. The methylene group attached to the oxygen (-CH₂OH) would be further downfield than the one attached to the nitrogen (-NHCH₂-).

Methyl Protons (-CH₃): The methyl group on the aromatic ring is expected to produce a singlet peak in the upfield region, around δ 2.0-2.5 ppm.

Exchangeable Protons (-NH₂, -NH-, -OH): The protons of the primary amine, secondary amine, and hydroxyl groups are exchangeable and would appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. They can be confirmed by a D₂O exchange experiment, where these peaks would disappear.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H 6.5 - 7.5 m (multiplet)
-NHCH₂ - ~3.2 t (triplet)
-CH₂ OH ~3.7 t (triplet)
Ar-CH₃ 2.0 - 2.5 s (singlet)
-NH - Broad s (singlet)
-NH₂ Broad s (singlet)

The broadband-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, nine distinct signals are expected: six for the aromatic carbons and three for the aliphatic carbons (methyl and two methylene).

DEPT analysis provides further detail by differentiating carbon types based on the number of attached protons:

DEPT-90: Shows only CH (methine) carbons. In this molecule, the three substituted aromatic carbons would be visible.

DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons (those with no attached hydrogens) are absent. This would allow for the definitive assignment of the methyl, methylene, and aromatic CH carbons.

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm) DEPT-135 Signal
Aromatic Quaternary C 120 - 150 Absent
Aromatic CH 110 - 130 Positive
-NHC H₂- ~45 Negative
-C H₂OH ~60 Negative

When this compound is used as a ligand to substitute chlorine atoms on a cyclophosphazene ring (e.g., hexachlorocyclotriphosphazene, N₃P₃Cl₆), ³¹P NMR spectroscopy becomes a critical tool for characterization. nih.govijcce.ac.ir The ³¹P chemical shift is highly sensitive to the nature of the substituents on the phosphorus atom. acs.org

The substitution of chlorine with the aminoethanol ligand via its amino or hydroxyl group would cause a significant upfield or downfield shift in the ³¹P NMR spectrum relative to the starting chlorophosphazene (N₃P₃Cl₆ typically appears around δ 20 ppm). ijcce.ac.ir The pattern of substitution (geminal vs. non-geminal) and the degree of substitution would result in different chemical shifts and coupling patterns (P-P coupling), allowing for detailed structural analysis of the resulting phosphazene derivative. acs.orgresearchgate.net For instance, a fully substituted phosphazene where all phosphorus atoms are in identical chemical environments would show a single peak in the ³¹P NMR spectrum. ijcce.ac.ir

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Key expected vibrational frequencies include:

O-H and N-H Stretching: Broad absorption bands in the 3200-3500 cm⁻¹ region are characteristic of O-H and N-H stretching vibrations. The primary amine (-NH₂) may show two distinct bands (symmetric and asymmetric stretching).

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations result in several sharp bands in the 1450-1600 cm⁻¹ region.

C-O and C-N Stretching: Strong C-O stretching absorption from the primary alcohol is expected around 1050-1150 cm⁻¹. The C-N stretching bands for both aromatic and aliphatic amines would be found in the 1250-1350 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H (Alcohol) Stretching 3200 - 3400 Strong, Broad
N-H (Amine) Stretching 3300 - 3500 Medium, Broad
Aromatic C-H Stretching 3000 - 3100 Medium
Aliphatic C-H Stretching 2850 - 2960 Medium
Aromatic C=C Ring Stretching 1450 - 1600 Medium-Strong
C-N (Aromatic) Stretching 1250 - 1350 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy and Analysis of Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted anilines typically exhibit two main absorption bands in the UV region. researchgate.netrsc.org These correspond to:

π → π transitions:* These high-energy transitions are characteristic of the aromatic π-system and usually occur at shorter wavelengths (around 200-250 nm).

n → π transitions:* This transition involves the non-bonding electrons on the nitrogen atoms moving to an anti-bonding π* orbital of the benzene (B151609) ring. This is a lower-energy transition, resulting in a longer-wavelength absorption band (around 270-300 nm). researchgate.net

The positions and intensities of these bands (λ_max) are sensitive to the substituents on the aromatic ring and the solvent used. researchgate.netacs.org The presence of two amino groups and an alkyl group is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted aniline (B41778).

Table 4: Predicted UV-Vis Absorption Data for this compound

Electronic Transition Predicted λ_max (nm)
π → π* ~240

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For C₁₀H₁₆N₂O, the expected monoisotopic mass is approximately 180.1263 Da.

The fragmentation pattern in the mass spectrum gives valuable structural information. Key fragmentation pathways for aromatic amines and alcohols often involve:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen or nitrogen atom is common. For the ethanolamine side chain, this could lead to the loss of a •CH₂OH radical or the formation of an iminium ion [CH₂=NRH]⁺.

Loss of Small Molecules: Fragmentation can occur through the loss of stable neutral molecules like water (H₂O) from the alcohol group or hydrogen cyanide (HCN) from the aromatic amine structure. miamioh.edu

Benzylic Cleavage: The bond between the aromatic ring and the nitrogen atom can cleave, leading to characteristic aromatic fragment ions.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio) Possible Fragment Identity
180 [M]⁺ (Molecular Ion)
149 [M - CH₂OH]⁺
121 [H₂N(CH₃)C₆H₄NH]⁺

Table of Compounds Mentioned

Compound Name
This compound
Aniline
o-Toluidine
Hexachlorocyclotriphosphazene
Water

Absence of Published Data Precludes In-Depth Analysis of this compound

A thorough investigation of scientific literature and chemical databases reveals a significant lack of published research on the chemical compound this compound, particularly concerning its advanced spectroscopic and structural properties. Despite extensive searches for X-ray crystallography and elemental analysis data, no specific experimental results for this compound or its closely related derivatives were found in the public domain. This absence of foundational data makes it impossible to provide a detailed analysis as requested.

The requested article structure, focusing on "," requires specific, experimentally determined data for the following sections:

Elemental Analysis for Compositional Verification:To fulfill the requirements of this section, published results from elemental analysis experiments would be needed. This would typically involve a comparison of the experimentally determined weight percentages of carbon, hydrogen, and nitrogen with the theoretically calculated values to verify the compound's empirical formula.

The inability to locate any such data for this compound or its immediate derivatives prevents the creation of the specified data tables and the in-depth, scientifically accurate content required for the article. While general principles of X-ray crystallography and elemental analysis are well-established, applying them to a specific compound for which no data exists would amount to fabrication.

It is possible that the synthesis and analysis of this particular compound have not been published in the accessible scientific literature, or that such research is part of proprietary, unpublished work. Until such data becomes publicly available, a detailed and authoritative article on the solid-state structure and compositional verification of this compound cannot be responsibly generated.

Computational and Theoretical Investigations of 2 2 Amino 4 Methylphenyl Amino Ethanol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic structure and properties of molecules. Although specific DFT studies on 2-[(2-Amino-4-methylphenyl)amino]ethanol are not prevalent in the literature, the methodologies applied to similar amino ethanol (B145695) derivatives illustrate the potential insights.

Geometry optimization is a fundamental DFT calculation that determines the lowest energy structure of a molecule. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. Such calculations, often performed using a basis set like B3LYP/6-311++G(d,p), can reveal the presence of intramolecular hydrogen bonds, for instance, between the hydroxyl group and the amino nitrogen.

Electronic structure calculations provide information on the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Table 1: Illustrative Optimized Geometrical Parameters for an Analogous Amino Alcohol Moiety (Calculated via DFT) This table presents hypothetical data for illustrative purposes, based on typical values for similar molecular structures, as direct studies on the target compound are not available.

Parameter Value
Bond Lengths (Å)
C-C (ethanol backbone) 1.53
C-N (amino to phenyl) 1.40
C-O (hydroxyl) 1.43
N-H (amino) 1.01
O-H (hydroxyl) 0.97
**Bond Angles (°) **
C-C-N 112.5
C-C-O 110.8
C-N-C 121.3
Dihedral Angles (°)
H-O-C-C 178.5

DFT calculations are highly effective in predicting spectroscopic properties. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated to help interpret experimental data and assign specific vibrational modes to functional groups. For example, the characteristic stretching frequencies for the O-H, N-H, and C-N bonds can be predicted.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These theoretical shifts, when compared with experimental spectra, aid in the structural elucidation of the molecule and its conformers in solution. Studies on the related compound 2-[(2-aminoethyl)amino]-ethanol have successfully used quantum mechanical calculations to interpret its ¹³C and ¹H NMR spectra.

Table 2: Example of Predicted Vibrational Frequencies for Key Functional Groups This table contains representative data from DFT studies on analogous compounds to illustrate the type of information generated.

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
O-H Stretching 3450
N-H (primary amine) Symmetric Stretching 3350
N-H (primary amine) Asymmetric Stretching 3400
C-H (aromatic) Stretching 3050
C-N Stretching 1280
C-O Stretching 1050

DFT is also a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products. This allows for the calculation of activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics. For instance, computational studies on 2-(2-aminoethylamino)ethanol have elucidated its reaction pathway with CO2, identifying a three-step mechanism and determining the rate-limiting step. Such an approach could be applied to understand the reactivity of this compound with various reagents.

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations can reveal the accessible conformations of the flexible ethanolamine (B43304) side chain of this compound. By simulating the molecule in a box of solvent molecules (e.g., water), MD can also provide detailed insights into solute-solvent interactions and the structure of the solvation shell. Studies on similar molecules like 2-(Dimethylamino)ethanol have used MD to investigate intermolecular interactions and the formation of hydrogen-bonded networks in the liquid phase.

Quantum Chemical Calculations for Reactivity Prediction and Design Principles

Quantum chemical calculations, including DFT, can be used to compute a range of molecular descriptors that predict reactivity. Parameters such as molecular electrostatic potential (MEP), chemical potential, global hardness, and electrophilicity index can identify the most reactive sites within a molecule. The MEP map, for example, visually indicates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, this would likely show nucleophilic character around the amino groups and the hydroxyl oxygen, guiding the prediction of its behavior in chemical reactions.

Solvent Dielectric Constant Effects on Molecular Behavior and Resolution

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT to study these effects. The dielectric constant of the solvent is a key parameter in these models. Studies on other organic molecules have shown that increasing the solvent's dielectric constant can stabilize polar conformers and influence electronic transition energies, which affects spectroscopic properties. For a molecule like this compound, the choice of solvent could impact its conformational equilibrium and potentially the resolution of enantiomers if the molecule were chiral.

Role in Advanced Organic Synthesis and Materials Chemistry

Intermediate in the Synthesis of Complex Organic Molecules

While specific, extensively documented examples of the use of 2-[(2-Amino-4-methylphenyl)amino]ethanol as an intermediate in the total synthesis of complex natural products are not prevalent in the literature, its structural motifs are found in various pharmaceutically active compounds. Amino alcohols are key components in many drug molecules. For instance, a structurally related compound, (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol, serves as a crucial intermediate in the synthesis of Mirabegron, a medication for overactive bladder. googleapis.com This highlights the potential of aminoethanol derivatives in the construction of complex pharmaceutical agents.

The presence of multiple reactive sites—the primary aromatic amine, the secondary aliphatic amine, and the hydroxyl group—allows for selective functionalization, making it a valuable synthon for creating diverse molecular architectures. For example, the aromatic amine can undergo diazotization followed by various substitution reactions, while the aliphatic amine and hydroxyl group can be involved in cyclization reactions to form heterocyclic compounds. The synthesis of 2-aminothiophenes, which are precursors to a variety of bioactive molecules, often involves multifunctional starting materials. chemicalbook.com Similarly, this compound could potentially be used in multicomponent reactions to generate libraries of complex molecules for drug discovery. mdpi.comresearchgate.net

Building Block for Multifunctional Scaffolds

Multifunctional scaffolds are core structures in medicinal chemistry and materials science, allowing for the attachment of various functional groups in a defined spatial arrangement. Amino acids and other bifunctional molecules are commonly used as the foundation for such scaffolds due to their inherent reactivity and stereochemical diversity. mdpi.com With its distinct reactive handles, this compound can serve as a valuable building block for creating novel multifunctional scaffolds.

The primary aromatic amine can be a point of attachment for one set of functionalities, while the secondary amine and hydroxyl group can be used to introduce other molecular fragments. For example, the amino and hydroxyl groups can be used to build peptide-like structures or to anchor the scaffold to a solid support for combinatorial synthesis. The development of bioactive ligands often relies on the strategic arrangement of functional groups on a central scaffold to optimize interactions with biological targets. mdpi.com

Precursor for Optically Active Compounds and Chiral Auxiliaries

Chirality is a critical aspect of modern drug design, as different enantiomers of a drug can have vastly different pharmacological activities. nih.gov Amino alcohols are a well-established class of chiral auxiliaries, which are used to control the stereochemical outcome of a chemical reaction. wikipedia.orgnih.gov While specific studies on the chiral resolution of this compound and its direct application as a chiral auxiliary are not widely reported, its structure contains a stereocenter at the carbon bearing the hydroxyl group if the molecule is appropriately substituted.

The process of chiral resolution, separating a racemic mixture into its constituent enantiomers, can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent. researchgate.net Once resolved, the enantiomerically pure amino alcohol could potentially be used to direct the stereochemistry of subsequent reactions. For example, chiral amino alcohols are used in the synthesis of optically active β-hydroxy γ-amino acids through diastereoselective aldol (B89426) reactions. chemicalbridge.co.uk The development of methods for the asymmetric synthesis of this compound or its derivatives would open avenues for its use in the production of enantiomerically pure pharmaceuticals and other fine chemicals. mdpi.comresearchgate.net

Applications in Chemosensing and Molecular Recognition Technologies

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes through a change in their fluorescence properties. wikipedia.org The design of such sensors often involves a fluorophore (a light-emitting unit) and a receptor (a binding unit) that selectively interacts with the target analyte. The amino groups and the aromatic ring in this compound could serve as a foundation for the development of chemosensors.

The aromatic amine can be chemically modified to incorporate a fluorophore, while the amino and hydroxyl groups can act as binding sites for metal ions or other guest molecules. wikipedia.org The binding event can induce a change in the electronic properties of the molecule, leading to a detectable change in its fluorescence emission. sciforum.net For example, derivatives of aminopyridine have been shown to exhibit interesting fluorescent properties. researchgate.netmdpi.com While direct applications of this compound in chemosensing have not been extensively explored, its structural features suggest its potential as a scaffold for the design of novel fluorescent probes.

Design and Synthesis of Novel Polymeric Materials or Nanocomposites with Integrated Amino Alcohol Moieties

The presence of both amino and hydroxyl groups makes this compound a suitable monomer or curing agent for the synthesis of various polymeric materials.

Polyurethanes: Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with polyols. mdpi.comgoogle.comresearchgate.net The hydroxyl group of this compound can react with isocyanate groups to form urethane (B1682113) linkages, incorporating the amino alcohol moiety into the polymer backbone. The amino groups can also react with isocyanates to form urea (B33335) linkages, leading to the formation of poly(urethane-urea)s. These polymers can exhibit a range of properties depending on the specific diisocyanate and other polyols used in the formulation. tue.nl

Epoxy Resins: Epoxy resins are thermosetting polymers that are widely used as adhesives, coatings, and composite materials. They are cured by reacting with a hardener or curing agent that crosslinks the epoxy polymer chains. threebond.co.jp Amines are a common class of curing agents for epoxy resins, with the active hydrogens on the amine groups reacting with the epoxide rings. researchgate.netnih.gov this compound, with its primary and secondary amino groups, can function as an effective curing agent, leading to a crosslinked polymer network with high thermal and chemical resistance. The hydroxyl group can also participate in the curing reaction, further increasing the crosslink density.

Nanocomposites: The amino and hydroxyl groups on this compound can also be used to functionalize the surface of nanoparticles, allowing for their incorporation into polymer matrices to form nanocomposites. This can lead to materials with enhanced mechanical, thermal, and barrier properties.

Interactive Data Table: Potential Polymer Applications

Polymer TypeRole of this compoundPotential Properties of Resulting Polymer
PolyurethaneMonomer (diol/diamine)Improved thermal stability, modified solubility, potential for further functionalization.
Epoxy ResinCuring Agent/HardenerHigh crosslink density, enhanced thermal and chemical resistance, improved adhesion.
NanocompositesSurface Modifier for NanofillersImproved dispersion of nanofillers, enhanced mechanical and thermal properties of the composite.

Q & A

Basic: What are the primary synthetic routes for 2-[(2-Amino-4-methylphenyl)amino]ethanol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example, a primary amine group (2-amino-4-methylphenyl) can react with ethanol derivatives under reflux conditions in ethanolic solutions, often catalyzed by acetic acid. Reaction progress is monitored via TLC or NMR to confirm intermediate formation and purity . Optimization includes adjusting solvent polarity (e.g., ethanol vs. toluene), temperature (reflux vs. room temperature), and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity product .

Basic: What spectroscopic and computational methods are used for structural characterization of this compound?

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, ethanol -OH at δ 1.5–2.5 ppm) and carbon backbone .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peak at m/z 195.1) .
  • X-ray Crystallography : Resolves 3D conformation, particularly hydrogen bonding between the amino and hydroxyl groups .
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic properties and stabilizes reactive intermediates .

Advanced: How do substituent variations (e.g., fluorine or methoxy groups) impact the compound’s reactivity and biological activity?

Substituents alter electronic and steric profiles:

  • Electron-withdrawing groups (e.g., -F) : Increase electrophilicity, enhancing reactivity in nucleophilic substitutions (e.g., formation of Schiff bases) .
  • Electron-donating groups (e.g., -OCH3_3) : Stabilize aromatic rings, reducing oxidation susceptibility .
  • Biological Activity : Fluorinated derivatives show enhanced binding to enzymes (e.g., HCV protease inhibition with EC50_{50} values <10 μM), while methoxy derivatives may improve metabolic stability . Dose-response assays and molecular docking studies are recommended to quantify these effects .

Advanced: What experimental strategies address contradictions in reported thermodynamic properties (e.g., vaporization enthalpy)?

Discrepancies in vaporization enthalpy (ΔHvap\Delta H_{vap}) arise from measurement techniques (e.g., calorimetry vs. gas-phase methods) or impurities. Solutions include:

  • Standardized Protocols : Use NIST-validated calorimeters for consistency .
  • Computational Validation : Apply group contribution methods (e.g., "centerpiece" approach) to cross-check experimental ΔHvap\Delta H_{vap} values .
  • Purity Verification : Analyze via HPLC or GC-MS to ensure >98% purity before measurements .

Basic: What are the key applications of this compound in medicinal chemistry?

  • Drug Intermediate : Serves as a scaffold for synthesizing HCV protease inhibitors, with modifications at the amino group improving potency .
  • Enzyme Interaction Studies : The amino and hydroxyl groups facilitate hydrogen bonding with active sites, enabling mechanistic studies of oxidoreductases .
  • Neurotransmitter Analogues : Structural similarity to phenethylamines allows exploration of dopamine receptor modulation .

Advanced: How can researchers mitigate challenges in stability and storage of this compound?

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the aromatic amine .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ethanolamine moiety .
  • Oxidation Prevention : Add antioxidants (e.g., BHT) to solutions and purge with inert gases (N2_2, Ar) during reactions .

Basic: What analytical techniques are used to quantify this compound in complex mixtures?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate it from byproducts .
  • LC-MS : Quantifies trace amounts in biological matrices (LOQ ~0.1 ng/mL) .
  • Colorimetric Assays : Bradford or Folin-Ciocalteu methods estimate amine-rich fractions but require validation via MS .

Advanced: What computational tools predict the compound’s pharmacokinetic properties for drug development?

  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–80%), blood-brain barrier permeability (logBB = -0.5), and CYP450 metabolism .
  • Molecular Dynamics (MD) : Simulates binding kinetics to target proteins (e.g., HCV NS3/4A protease) to prioritize derivatives for synthesis .

Basic: How does the compound’s solubility profile influence experimental design?

  • Polar Solvents : Highly soluble in ethanol, DMSO, and water (up to 50 mg/mL at 25°C), enabling in vitro assays .
  • Nonpolar Media : Limited solubility in hexane or chloroform necessitates sonication or co-solvents (e.g., 10% DMSO) for homogeneous mixing .

Advanced: What strategies resolve conflicting bioactivity data across studies?

  • Dose-Response Curves : Establish EC50_{50} values under standardized conditions (e.g., 72-hour incubations, 10% FBS media) .
  • Meta-Analysis : Compare structural analogs (e.g., 2-amino-4,6-difluorophenyl derivatives) to identify substituent-activity relationships .
  • Orthogonal Assays : Validate antiviral activity via plaque reduction and RT-qPCR to confirm target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.